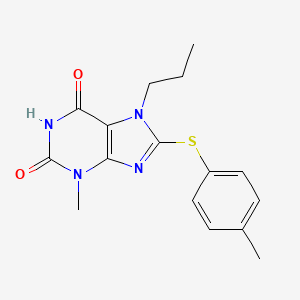
3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione, also known as MRS2179, is a selective P2Y1 purinergic receptor antagonist. It was first synthesized by Jacobson and his colleagues in 1993. Since then, MRS2179 has been widely used in scientific research due to its ability to selectively block P2Y1 receptor-mediated responses.
Wirkmechanismus
3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione selectively blocks P2Y1 receptor-mediated responses by binding to the receptor and preventing the binding of endogenous ligands such as ADP. This leads to a reduction in downstream signaling pathways that are involved in platelet aggregation, vasoconstriction, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation by blocking the P2Y1 receptor, which is involved in platelet activation. It also reduces ischemic brain injury by decreasing the release of glutamate and reducing oxidative stress. In addition, this compound has been shown to attenuate neuropathic pain by reducing the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione in lab experiments include its high selectivity for the P2Y1 receptor, its ability to block receptor-mediated responses, and its well-established pharmacological profile. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione in scientific research. One area of interest is the role of P2Y1 receptors in cancer progression and metastasis. Another area is the potential use of this compound as a therapeutic agent for the treatment of various diseases such as stroke, neuropathic pain, and inflammatory disorders. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more potent and selective P2Y1 receptor antagonists.
Synthesemethoden
The synthesis of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione involves a multi-step process that starts with the reaction of 4-methylthiophenol with 3-methyl-7-propargylxanthine to form 3-methyl-8-(4-methylphenyl)sulfanyl-7-propargylxanthine. This intermediate is then reacted with 2,6-dioxo-1,2,3,6-tetrahydropurine to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione has been used extensively in scientific research to study the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to inhibit platelet aggregation, reduce ischemic brain injury, and attenuate neuropathic pain.
Eigenschaften
IUPAC Name |
3-methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-9-20-12-13(19(3)15(22)18-14(12)21)17-16(20)23-11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNHNRJVMOXMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SC3=CC=C(C=C3)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)
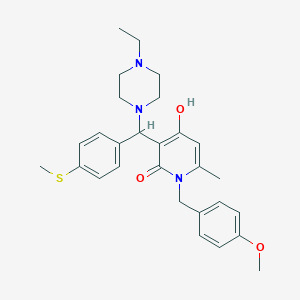
![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B2362654.png)

![3-Methyl-8-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2362656.png)
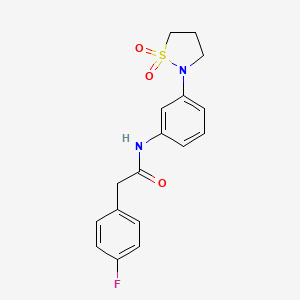

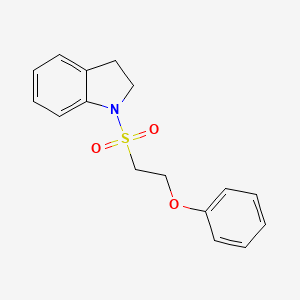
![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2362664.png)
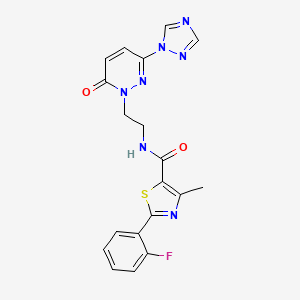
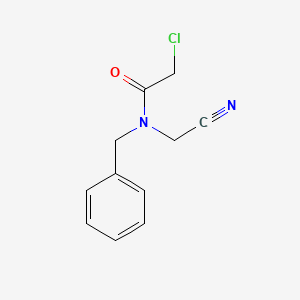
![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)
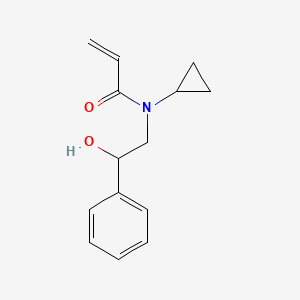
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)